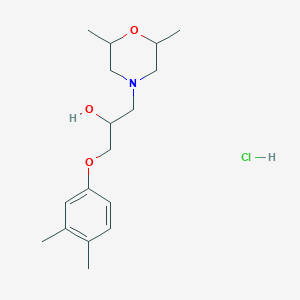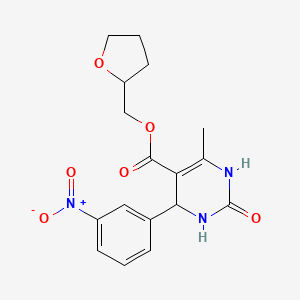
2,3,4,5,6-pentafluoro-N-(2-furylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,5,6-pentafluoro-N-(2-furylmethyl)benzamide, also known as PFBF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PFBF is a fluorinated benzamide that has unique properties, making it a valuable compound for research purposes.
Mecanismo De Acción
The mechanism of action of 2,3,4,5,6-pentafluoro-N-(2-furylmethyl)benzamide is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes, such as histone deacetylases (HDACs) and sirtuins. HDACs and sirtuins play a crucial role in regulating gene expression and cellular processes, making them attractive targets for drug development.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to increase the levels of reactive oxygen species (ROS) in cells, leading to oxidative stress and cell death. In addition, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2,3,4,5,6-pentafluoro-N-(2-furylmethyl)benzamide is its high potency and selectivity. This compound has been shown to have potent activity against cancer cells, while having minimal toxicity towards normal cells. This compound is also stable under various conditions, making it a suitable compound for in vitro and in vivo experiments. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 2,3,4,5,6-pentafluoro-N-(2-furylmethyl)benzamide. One potential direction is the development of this compound-based drugs for the treatment of cancer and inflammatory diseases. Another potential direction is the study of the mechanism of action of this compound, which can provide insights into the regulation of gene expression and cellular processes. Additionally, the synthesis of new derivatives of this compound can lead to the discovery of compounds with improved potency and selectivity. Overall, the research on this compound has the potential to lead to the development of new drugs and therapies for various diseases.
Conclusion:
In conclusion, this compound is a valuable compound that has potential applications in various fields. Its synthesis method is simple and efficient, and it has been extensively studied for its potential use in the treatment of cancer and inflammatory diseases. This compound has unique properties, including high potency and selectivity, making it a valuable compound for research purposes. Further research on this compound can lead to the development of new drugs and therapies for various diseases, making it an exciting area of research.
Métodos De Síntesis
The synthesis of 2,3,4,5,6-pentafluoro-N-(2-furylmethyl)benzamide involves the reaction of 2-furylmethylamine with pentafluorobenzoyl chloride in the presence of a base. The reaction yields this compound as a white solid with a high yield. This synthesis method is simple and efficient, making it a popular choice for researchers.
Aplicaciones Científicas De Investigación
2,3,4,5,6-pentafluoro-N-(2-furylmethyl)benzamide has been extensively studied for its potential applications in various fields. One of the most significant applications of this compound is in the field of medicinal chemistry. This compound has been shown to have potent anti-cancer activity, making it a potential candidate for the development of new anti-cancer drugs. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of beta-amyloid peptides.
Propiedades
IUPAC Name |
2,3,4,5,6-pentafluoro-N-(furan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F5NO2/c13-7-6(8(14)10(16)11(17)9(7)15)12(19)18-4-5-2-1-3-20-5/h1-3H,4H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFNREWRMAIUHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=C(C(=C(C(=C2F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F5NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chlorophenyl)-N'-[4-chloro-3-(trifluoromethyl)phenyl]urea](/img/structure/B5200661.png)
![1-chloro-2-[2-(2-methoxyphenoxy)ethoxy]benzene](/img/structure/B5200682.png)
![11-(3-methylbenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5200688.png)

![N~2~-(4-fluorophenyl)-N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5200695.png)
![4-chloro-1-[3-(2-methoxyphenoxy)propoxy]-2-methylbenzene](/img/structure/B5200697.png)
![6-{3-[1-(4-fluorobutyl)-1H-pyrazol-3-yl]phenyl}-N,N-dimethyl-2-pyrazinecarboxamide](/img/structure/B5200709.png)
![methyl 3-{[(3-butoxypropyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5200714.png)
![4-(4-isopropylbenzyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5200723.png)
![ethyl S-[1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]cysteinate](/img/structure/B5200725.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(3-methoxypropyl)-N~2~-phenylglycinamide](/img/structure/B5200734.png)
![2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-ethylacetamide](/img/structure/B5200740.png)

